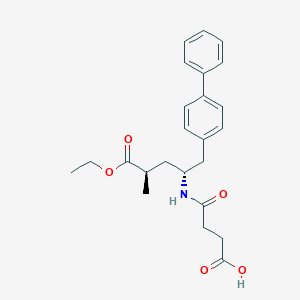

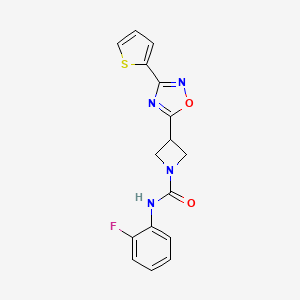

![molecular formula C20H23F3N2O3 B2589857 Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate CAS No. 1207055-15-9](/img/structure/B2589857.png)

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate, also known as M2TFA, is a chemical compound with a molecular formula C22H23F3N2O2. It is a trifluoromethyl group containing pyrazole-3-carboxamide derivative .

Synthesis Analysis

The synthesis of trifluoromethyl group containing pyrazole-3-carboxamide derivative has been verified using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The synthesis and reactions of similar compounds have been described in various studies .Molecular Structure Analysis

The structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The molecular weight of the compound is 396.41.Scientific Research Applications

Electrochemical Synthesis

Methyl-3,5,7-trifluoroadamantane-1-carboxylate is a critical intermediate for the synthesis of 1-amino-3,5,7-trifluoroadamantane, synthesized through electrochemical fluorination. This process involves the electrochemical fluorination of methyl adamantane-1-caroxylate under specific conditions, demonstrating an innovative approach to creating fluorinated adamantane derivatives, which are pivotal in various scientific research applications, including medicinal chemistry (Monoi & Hara, 2012).

Synthesis of Optically Active Derivatives

The synthesis of enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate showcases the creation of optically active adamantane compounds. These compounds are essential for developing novel adamantane derivatives with potential applications in asymmetric synthesis and chiral technology (Aoyama & Hara, 2013).

Medicinal Therapeutics

Functionalized adamantanes, including bridgehead fluorinated adamantylamines and acids, are utilized in medicinal therapeutics. The synthesis routes described for these compounds highlight their importance in drug design, particularly due to their physicochemical properties such as acidity and lipophilicity, which are crucial for the development of therapeutic agents (Jasys et al., 2000).

Antimicrobial and Anti-inflammatory Activity

The synthesis and evaluation of N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols for their antimicrobial and anti-inflammatory activities indicate the potential of adamantane derivatives in developing new pharmaceuticals. These compounds exhibited potent activity against a range of pathogens and demonstrated dose-dependent anti-inflammatory effects, highlighting their potential in therapeutic applications (Al-Abdullah et al., 2014).

properties

IUPAC Name |

methyl 3-[[2-(trifluoromethyl)phenyl]carbamoylamino]adamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O3/c1-28-16(26)18-7-12-6-13(8-18)10-19(9-12,11-18)25-17(27)24-15-5-3-2-4-14(15)20(21,22)23/h2-5,12-13H,6-11H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBMJETWOHCXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)

![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)

![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2589790.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2589792.png)

![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2589794.png)

![4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)